molecular formula C24H20N4O B3719536 2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol

2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol

Cat. No.: B3719536
M. Wt: 380.4 g/mol
InChI Key: UEUGFZULTXULHV-PCLIKHOPSA-N
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Description

2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydrazone linkage, and a phenol group

Properties

IUPAC Name

2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-17-11-13-19(14-12-17)22-15-21(18-7-3-2-4-8-18)26-24(27-22)28-25-16-20-9-5-6-10-23(20)29/h2-16,29H,1H3,(H,26,27,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGFZULTXULHV-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol typically involves the condensation of 4-(4-methylphenyl)-6-phenylpyrimidin-2-yl hydrazine with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage and phenol group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is unique due to its combination of a pyrimidine ring and a hydrazone linkage, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol
Reactant of Route 2
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2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol

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